Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride
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Overview
Description
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride is a chemical compound with the molecular formula C8H20ClNO4S4 and a molecular weight of 357.97 . It is primarily used in proteomics research as a cross-linker . This compound is known for its charged impermeable methanethiosulfonate cross-linker properties, making it valuable in various scientific applications .
Preparation Methods
The synthesis of Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride involves the reaction of dimethylaminoethanol with methanethiosulfonate reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and purification processes to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of thiol compounds .
Scientific Research Applications
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride has a wide range of scientific research applications. In chemistry, it is used as a cross-linker to study protein-protein interactions and protein structure . In biology, it helps in the identification and characterization of protein complexes . In medicine, this compound is utilized in drug development and delivery systems . Additionally, it has industrial applications in the production of specialized materials and coatings .
Mechanism of Action
The mechanism of action of Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride involves its ability to form covalent bonds with target molecules . The methanethiosulfonate groups react with thiol groups on proteins, leading to the formation of stable cross-links . This cross-linking process helps in stabilizing protein structures and studying their interactions . The molecular targets and pathways involved include various proteins and enzymes that contain reactive thiol groups .
Comparison with Similar Compounds
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride is unique compared to other similar compounds due to its specific cross-linking properties and charged impermeable nature . Similar compounds include Bis-(2-hydroxyethyl)dimethylammonium Chloride and other methanethiosulfonate derivatives . this compound stands out for its ability to form stable cross-links under various conditions, making it highly valuable in proteomics research .
Properties
Molecular Formula |
C8H20ClNO4S4 |
---|---|
Molecular Weight |
358.0 g/mol |
IUPAC Name |
dimethyl-bis(2-methylsulfonylsulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO4S4.ClH/c1-9(2,5-7-14-16(3,10)11)6-8-15-17(4,12)13;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BFRGHQCAWQJKFE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCSS(=O)(=O)C)CCSS(=O)(=O)C.[Cl-] |
Origin of Product |
United States |
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